3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride
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Overview
Description
3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride: is an organic compound with the molecular formula C9H3Cl2FOS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and fluorination of benzothiophene derivatives. One common method includes the reaction of 3-chloro-4-fluoro-1-benzothiophene with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using batch or continuous flow processes, ensuring high purity and yield through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
Chemistry: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties, useful in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
- 3-Chloro-4-methyl-1-benzothiophene-2-carbaldehyde
- 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile
Uniqueness: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzothiophene ring, along with the reactive carbonyl chloride group. This combination of functional groups provides distinct reactivity patterns compared to its analogs, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2FOS/c10-7-6-4(12)2-1-3-5(6)14-8(7)9(11)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSFYRPKSHPTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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